3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde
Overview
Description
3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde is a chemical compound with the empirical formula C17H18O3 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde is 270.32 . The InChI key for this compound is MZHDYOYRBPXBNG-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde are not available, similar compounds have been used in various chemical reactions. For instance, 4-Benzyloxy-3-methoxybenzaldehyde reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .Physical And Chemical Properties Analysis
3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde is a solid substance . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Structural Characterization:
- 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde has been utilized in the synthesis of bis-aldehyde monomers, which are then polymerized with other compounds to yield conductive polyazomethines. These polymers exhibit significant electrical conductivity, making them potentially useful in electronic applications (Hafeez et al., 2019).
- The compound has also been used in the synthesis of various molecular structures, including 1,8-dimethyl-5-methoxytetralin-6-ol, showcasing its versatility in organic synthesis (Banerjee et al., 2013).
Optical and Material Properties:
- Studies have explored the growth and morphology of crystals derived from 3-Methoxy-4-hydroxy-benzaldehyde, a related compound. These crystals are important for nonlinear optics due to their large second-order nonlinear optical susceptibility and good blue transparency (Salary et al., 1999).
- The compound has been included in research for potential applications in second harmonic generation, particularly in the near-infrared wavelength region. This makes it a candidate for various optoelectronic applications (Singh et al., 2001).
Chemical Reactivity and Mechanisms:
- 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde and its derivatives have been studied for their reactivity ratios, providing insights into the polymerization process and the behavior of these molecules in various chemical environments (Sreedhar & Satyanarayana, 1994).
- The compound has been involved in studies examining the
Potential in Drug Synthesis and Health Industry:
- Benzaldehyde derivatives, including 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde, have applications in the health and agriculture industries, particularly in the manufacturing of dyes, perfumes, flavorings, and as solvents. This points to its potential utility in the synthesis of health-related compounds (Yadav et al., 2018).
Applications in Organic Synthesis:
- The compound has been utilized in the development of processes for enzyme-catalyzed asymmetric C–C-bond formation, showcasing its role in advanced organic synthesis techniques (Kühl et al., 2007).
Safety And Hazards
properties
IUPAC Name |
3-methoxy-4-(3-phenoxypropoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-17-12-14(13-18)8-9-16(17)21-11-5-10-20-15-6-3-2-4-7-15/h2-4,6-9,12-13H,5,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBVIQMNYKEZQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649958 | |
Record name | 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde | |
CAS RN |
656810-27-4 | |
Record name | 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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